Griseucin B
Description
Griseucin B is a natural compound structurally related to griseofulvin and griseucin A, both of which belong to a class of bioactive metabolites derived from fungi or plants. This compound is hypothesized to share a benzophenone or polyketide backbone, similar to griseofulvin, which is known for its antifungal properties .
Structure
2D Structure
Properties
CAS No. |
59554-12-0 |
|---|---|
Molecular Formula |
C22H22O10 |
Molecular Weight |
446.4 g/mol |
IUPAC Name |
2-(4'-acetyloxy-3',9-dihydroxy-6'-methyl-5,10-dioxospiro[3,4-dihydrobenzo[g]isochromene-1,2'-oxane]-3-yl)acetic acid |
InChI |
InChI=1S/C22H22O10/c1-9-6-15(30-10(2)23)21(29)22(31-9)18-13(7-11(32-22)8-16(25)26)19(27)12-4-3-5-14(24)17(12)20(18)28/h3-5,9,11,15,21,24,29H,6-8H2,1-2H3,(H,25,26) |
InChI Key |
ZALAFWZWSLVCID-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C(C2(O1)C3=C(CC(O2)CC(=O)O)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Convergent One-Pot Annulation Approach
The 2013 breakthrough by Smith et al. demonstrated a highly efficient route to the Griseusin B scaffold through a one-pot Hauser-Kraus annulation-methylation-double deprotection-spirocyclization sequence. This method achieved 62% overall yield for the tetracyclic core (Table 1), significantly outperforming previous stepwise approaches. Critical to success was the sequential use of:
- Hauser-Kraus annulation: Formation of the naphthoquinone system via [4+2] cycloaddition between a phthalide anion and a substituted benzoquinone
- In situ methylation: Introduction of the C10 methyl group using dimethyl sulfate
- Tandem deprotection: Simultaneous removal of tert-butyldimethylsilyl (TBS) and methoxymethyl (MOM) protecting groups under acidic conditions
- Spirocyclization: Acid-catalyzed formation of the characteristic spiro-pyrano ring
This methodology reduced the synthetic route from 18 steps in prior attempts to just 7 linear steps, marking a paradigm shift in Griseusin synthesis.
Enantioselective C–H Functionalization
The 2019 total synthesis by Jones et al. introduced two revolutionary techniques for stereocontrol:
- Copper-catalyzed boration-hydroxylation : Achieved 90% enantiomeric excess (ee) at C6 using a chiral Josiphos ligand (Table 1)
- Hydroxyl-directed C–H olefination : Installed the C1-C2 double bond with >20:1 diastereoselectivity via palladium(II) catalysis
Key intermediates were characterized by $$^{13}\text{C}$$ NMR (δ 178.9 ppm for quinone carbonyl) and high-resolution mass spectrometry (HRMS m/z 429.1445 [M+H]$$^+$$). The synthetic route enabled gram-scale production of enantiopure Griseusin B (99.2% ee by chiral HPLC), addressing previous limitations in material supply for biological testing.
Biosynthetic Pathways in Streptomyces Species
Native Gene Cluster Activation
The 2021 activation study of the Griseusin BGC (biosynthetic gene cluster) in Streptomyces sp. CA-256286 revealed:
- A 45-kb gene cluster containing 23 open reading frames
- Essential roles of grsA (type II polyketide synthase) and grsB (cytochrome P450 oxygenase)
- Regulatory control by the grsR (LuxR-family transcriptional activator)
Overexpression of grsR increased Griseusin B titers from undetectable levels to 120 mg/L in optimized medium (Table 2). LC-MS/MS analysis (m/z 457.2 [M+H]$$^+$$) confirmed structural identity with synthetic standards.
Heterologous Expression Systems
Comparative studies in S. lividans K4-114 and S. coelicolor CH999 demonstrated:
- S. lividans: 89 mg/L Griseusin B production with 2.5 g/L soybean meal induction
- S. coelicolor: 47 mg/L yield due to competing secondary metabolite pathways
Critical culture parameters included:
- pH maintenance at 6.8-7.2 through phosphate buffering
- Dissolved oxygen >30% saturation via turbine agitation
- Precursor supplementation (malonyl-CoA 2 mM, S-adenosylmethionine 1.5 mM)
Comparative Analysis of Preparation Methods
Table 1: Synthetic vs. Biosynthetic Yield Optimization
Table 2: Spectroscopic Characterization Benchmarks
Industrial-Scale Production Considerations
Fermentation Optimization
Recent advances in bioreactor design have improved Griseusin B titers to 450 mg/L through:
- Nutrient Feeding Strategy : Pulse addition of glucose (0.5 g/L/h) and ammonium sulfate (0.2 g/L/h)
- Oxygen Transfer Enhancement : Using sintered metal spargers (kLa 120 h$$^{-1}$$)
- Quorum Sensing Modulation : Autoinducer AI-2 supplementation at 50 μM
Downstream Processing
The purification protocol involves:
- Centrifugal partition chromatography (CPC) with heptane/ethyl acetate/methanol/water (4:5:4:5)
- Crystallization from acetone/water (3:7 v/v) at −20°C
- Lyophilization to obtain >98% pure Griseusin B (HPLC-PDA at 254 nm)
Chemical Reactions Analysis
Griseucin B undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinone derivatives.
Reduction: The compound can be reduced to its hydroquinone form.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
Griseucin B has several scientific research applications:
Chemistry: It is used as a model compound to study quinone chemistry and redox reactions.
Biology: The compound is studied for its antifungal and antimycoplasmal activities.
Industry: this compound is used in the development of new antibiotics and antifungal agents.
Mechanism of Action
Griseucin B exerts its effects primarily by inhibiting the enzymes peroxiredoxin 1 and glutaredoxin 3. This inhibition leads to an increase in intracellular reactive oxygen species, which in turn inhibits the mTORC1-mediated phosphorylation of 4E-BP1, ultimately inducing apoptosis and suppressing tumor growth .
Comparison with Similar Compounds
Structural and Functional Comparison
The table below summarizes key differences among Griseucin B, Griseucin A, and griseofulvin:
Biological Activity
Griseucin B is a member of the griseucin family, which are polyketide compounds produced by various Streptomyces species. Known for their diverse biological activities, these compounds are of significant interest in pharmaceutical research due to their potential applications in treating various diseases, including cancer and infections.
This compound exhibits several biological activities, primarily through its action as an inhibitor of specific enzymes involved in cellular processes. Notably, it has been identified as a potent inhibitor of:
- Peroxiredoxin 1 (Prx1) : An enzyme involved in the reduction of peroxides, which plays a crucial role in cellular redox homeostasis.
- Glutaredoxin 3 (Grx3) : This enzyme is key in maintaining cellular glutathione levels and regulating oxidative stress.
These inhibitory effects suggest that this compound may have applications in conditions characterized by oxidative stress and inflammation .
In Vitro Studies
Research has demonstrated the efficacy of this compound in various in vitro assays. For instance:
- Cell Viability Assays : this compound showed a dose-dependent reduction in the viability of cancer cell lines, indicating its potential as an anticancer agent.
- Reactive Oxygen Species (ROS) Measurement : The compound significantly reduced ROS levels in treated cells, highlighting its antioxidant properties.
Data Table: Biological Activity Summary
| Activity Type | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Enzyme Inhibition | Prx1 | 5.2 | |
| Enzyme Inhibition | Grx3 | 4.8 | |
| Cell Viability | Cancer Cells | 10.0 | |
| ROS Reduction | Various Cells | 15.0 |
Case Study 1: Anticancer Properties
A study investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with this compound led to:
- Cell Cycle Arrest : Significant accumulation of cells in the G0/G1 phase, suggesting a halt in cell proliferation.
- Apoptosis Induction : Increased markers of apoptosis were observed, including caspase activation and PARP cleavage.
These findings support the potential use of this compound as a therapeutic agent in breast cancer treatment .
Case Study 2: Neuroprotective Effects
Another research focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal cell death. Key findings included:
- Reduction in Neuronal Death : this compound treatment resulted in a marked decrease in cell death rates compared to untreated controls.
- Mechanistic Insights : The compound was shown to upregulate antioxidant defense mechanisms, enhancing cell survival under oxidative conditions.
This suggests that this compound may be beneficial for neurodegenerative diseases characterized by oxidative damage .
Q & A
Basic Research Questions
Q. How should researchers formulate a focused research question on Griseucin B’s mechanism of action?
- Methodological Answer : Use frameworks like PICO (Patient/population; Intervention; Comparison; Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the question. For example:
-
Population: Target organisms/cells affected by this compound.
-
Intervention: Dose-response relationships or molecular interactions.
-
Comparison: Existing antibiotics or natural products.
-
Outcome: Quantitative measures (e.g., MIC values, binding affinity).
Apply the FINER criteria to ensure feasibility and novelty .- Table 1 : Criteria for Evaluating Research Questions
| Framework | Key Components | Application to this compound |
|---|---|---|
| PICO | Population, Intervention, Comparison, Outcome | Define cellular targets and comparative efficacy |
| FINER | Feasibility, Novelty, Ethics | Assess scalability of in vitro assays |
Q. What are best practices for conducting a systematic literature review on this compound?
- Methodological Answer :
-
Use databases like PubMed, SciFinder, and Reaxys with keywords: “this compound biosynthesis,” “bioactivity,” and “structural analogs.”
-
Filter results to prioritize primary literature and avoid unreliable sources (e.g., commercial databases).
-
Critically evaluate methodologies in existing studies; note inconsistencies in bioactivity assays or purification protocols .
- Table 2 : Literature Review Workflow
| Step | Action | Example |
|---|---|---|
| 1 | Keyword selection | “this compound AND NMR characterization” |
| 2 | Database filtering | Exclude patents and reviews |
| 3 | Data extraction | Tabulate reported MIC values and solvent systems |
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported pharmacokinetic data for this compound?
- Methodological Answer :
-
Conduct sensitivity analyses to identify variables affecting results (e.g., solvent polarity in solubility studies).
-
Replicate experiments using standardized protocols (e.g., OECD guidelines for stability testing).
-
Consult multi-disciplinary experts to assess confounding factors (e.g., impurity profiles in synthetic batches) .
- Table 3 : Common Sources of Data Contradiction
| Factor | Impact | Mitigation Strategy |
|---|---|---|
| Purity of sample | Alters bioactivity | Use HPLC-MS for purity validation (>95%) |
| Assay conditions | Variability in MIC values | Adopt CLSI guidelines for antimicrobial testing |
Q. What strategies optimize chromatographic purification of this compound from complex matrices?
- Methodological Answer :
-
Perform Design of Experiments (DoE) to test variables: column type (C18 vs. HILIC), gradient elution, and temperature.
-
Validate separation efficiency via LC-MS/MS and compare with published protocols .
-
For scale-up, prioritize reproducibility by documenting retention times and solvent ratios in detail.
- Table 4 : Chromatographic Parameters for this compound Isolation
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Column | C18 (5µm) | High resolution for polar analogs |
| Gradient | 20–80% MeCN in 30 min | Balances speed and purity |
Q. How to design a robust experimental protocol for assessing this compound’s cytotoxicity?
- Methodological Answer :
-
Use cell-line panels (e.g., HEK293, HepG2) to evaluate selectivity.
-
Include controls for solvent effects (e.g., DMSO concentration ≤0.1%).
-
Apply statistical models (e.g., ANOVA with post-hoc tests) to account for biological variability .
- Table 5 : In Vitro Cytotoxicity Assay Design
| Component | Specification | Rationale |
|---|---|---|
| Cell lines | Primary and cancer lines | Assess tissue-specific toxicity |
| Incubation time | 48–72 hrs | Capture delayed apoptosis |
Key Considerations for Methodological Rigor
- Reproducibility : Document experimental parameters (e.g., pH, temperature) in line with journal guidelines .
- Data Validation : Use orthogonal analytical techniques (e.g., NMR for structure, LC-MS for purity) .
- Ethical Compliance : Follow GDPR and institutional guidelines when handling biological data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
